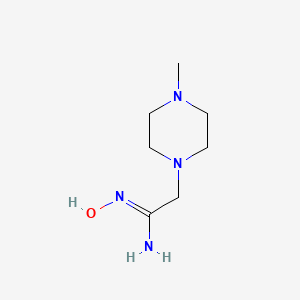

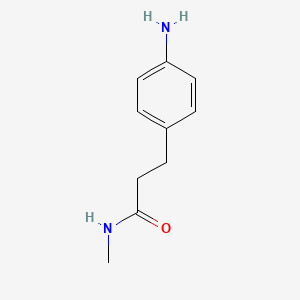

![molecular formula C8H5NO2 B1291999 苯并[d]噁唑-5-甲醛 CAS No. 638192-65-1](/img/structure/B1291999.png)

苯并[d]噁唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxazoles, including benzo[d]oxazole-5-carbaldehyde, often involves the use of transition-metal-free direct C-2 aroylation of (benzo)oxazoles with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) .Molecular Structure Analysis

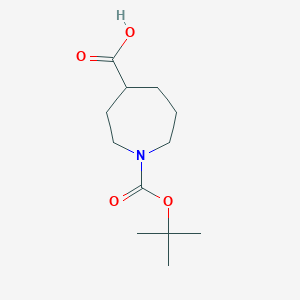

Benzo[d]oxazole-5-carbaldehyde contains a total of 17 bond(s); 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 aldehyde(s) (aromatic), and 1 Oxazole(s) .Chemical Reactions Analysis

Oxazoles, including benzo[d]oxazole-5-carbaldehyde, have been found to have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .Physical And Chemical Properties Analysis

Benzo[d]oxazole-5-carbaldehyde has a molecular weight of 147.13 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer, under -20C .科学研究应用

Alzheimer’s Disease Treatment

Benzo[d]oxazole-5-carbaldehyde and its derivatives have been studied for their potential in the treatment of Alzheimer’s disease . A series of novel synthetic substituted benzo[d]oxazole-based derivatives exerted neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells . These compounds were potent in reducing the neurotoxicity of Aβ 25-35 -induced PC12 cells at 5 μg/mL . One of the compounds, compound 5c, was found to be non-neurotoxic at 30 μg/mL and significantly increased the viability of Aβ 25-35 -induced PC12 cells at 1.25, 2.5 and 5 μg/mL .

Synthesis of Heterocyclic Compounds

Benzo[d]oxazole-5-carbaldehyde is used in the synthesis of heterocyclic compounds . For instance, Benzo[d]oxazole-2-thiol was prepared from 2-aminophenol in methanol, potassium hydroxide followed by the addition of carbon-di-sulphide .

Pharmacological Research

Benzo[d]oxazoles, including Benzo[d]oxazole-5-carbaldehyde, are important scaffolds in heterocyclic compounds, which are extensively found in diverse pharmacologically active substances and natural compounds . For instance, benzo[d]oxazole plays an important role as a key building block in β adrenergic receptor antagonists .

Anti-inflammatory Agents

Benzo[d]oxazole-5-carbaldehyde is used in the synthesis of anti-inflammatory agents . The benzo[d]oxazole scaffold plays a crucial role in the development of these agents .

Antimicrobial Agents

Benzo[d]oxazole-5-carbaldehyde is also used in the synthesis of antimicrobial agents . The benzo[d]oxazole scaffold is a key component in the structure of these agents .

Anticonvulsant Agents

Benzo[d]oxazole-5-carbaldehyde is used in the synthesis of anticonvulsant agents . The benzo[d]oxazole scaffold is a crucial component in the structure of these agents .

作用机制

Mode of Action

It is known that the compound’s structure allows it to interact with various biological targets, potentially leading to a range of biological effects .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Similar compounds have been found to have neuroprotective effects on β-amyloid-induced pc12 cells, suggesting potential applications in the treatment of neurodegenerative diseases .

Action Environment

It is known that many factors, including temperature, ph, and the presence of other substances, can influence the action of chemical compounds .

安全和危害

未来方向

While the specific future directions for benzo[d]oxazole-5-carbaldehyde are not mentioned in the sources, the increasing importance of oxazoles in the field of medicinal chemistry suggests that there will be continued interest in synthesizing various oxazole derivatives and screening them for their various biological activities .

属性

IUPAC Name |

1,3-benzoxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZVUPWWWWWFEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625100 |

Source

|

| Record name | 1,3-Benzoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]oxazole-5-carbaldehyde | |

CAS RN |

638192-65-1 |

Source

|

| Record name | 1,3-Benzoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

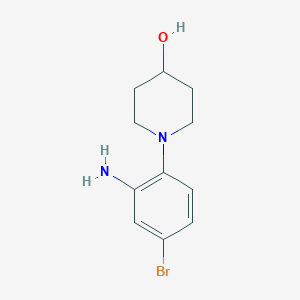

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)